DOT1L Enzymatic Inhibition Potency: Massonianoside B Versus EPZ004777
Massonianoside B inhibits DOT1L methyltransferase activity with an IC₅₀ of 399 nM in a cell-free biochemical assay [1]. This potency is approximately 1,000-fold weaker than the synthetic DOT1L inhibitor EPZ004777 (IC₅₀ = 0.4 nM = 400 pM) [2]. This difference in enzymatic potency defines distinct utility contexts: EPZ004777 and pinometostat (Ki = 80 pM) are optimized for maximal target engagement in therapeutic development, whereas Massonianoside B offers moderate potency suitable for tool compound applications where complete DOT1L ablation is not required or where a natural product scaffold is methodologically preferred.
| Evidence Dimension | DOT1L enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 399 nM |
| Comparator Or Baseline | EPZ004777: 0.4 nM (400 pM) |
| Quantified Difference | EPZ004777 is ~1,000-fold more potent |
| Conditions | Cell-free biochemical DOT1L methyltransferase activity assay |
Why This Matters
This quantitative potency differential directly informs experimental design: users requiring sub-nanomolar DOT1L inhibition should procure EPZ004777 or pinometostat; users requiring a moderate-potency natural product tool compound should procure Massonianoside B.
- [1] Chen J, Park HJ, et al. Computer-Aided Discovery of Massonianoside B as a Novel Selective DOT1L Inhibitor. ACS Chemical Biology, 2019, 14(5): 873-881. View Source
- [2] Daigle SR, Olhava EJ, et al. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor. Cancer Cell, 2011, 20(1): 53-65. View Source
